molecular formula C16H18ClNO2 B2743795 (R)-alpha-(1-naphthalenylmethyl)-proline-HCl CAS No. 637020-97-4

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl

Cat. No.: B2743795
CAS No.: 637020-97-4
M. Wt: 291.78
InChI Key: GRQIHOFBGXIZHC-PKLMIRHRSA-N
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Description

Evolution of Naphthalenylmethyl-Proline Derivatives in Asymmetric Catalysis

The strategic incorporation of aromatic moieties into proline-based catalysts began with seminal work on 4-hydroxyproline modifications in the 2000s. Researchers discovered that appending hydrophobic groups to the proline scaffold enhanced catalytic activity in polar reaction media, particularly water. The naphthalenylmethyl group emerged as optimal due to its capacity for:

  • Steric guidance : The bulky naphthalene system enforces specific transition-state geometries, favoring Re-face attack in aldol reactions.
  • π-π interactions : Stabilization of aromatic aldehyde substrates through stacking with the naphthalene ring, increasing reaction rates by 5–10× compared to unmodified proline.
  • Hydrophobic microenvironment creation : Enabling catalysis in aqueous systems by forming micelle-like assemblies that concentrate reactants.

Table 1: Comparative Catalytic Performance of Proline Derivatives

Catalyst Reaction Medium Yield (%) anti:syn ee (%) Turnover Frequency (h⁻¹)
L-Proline DMF 65 3:1 80 0.8
4-Hydroxyproline Water 72 4:1 88 1.2
(R)-Naphthalenylmethyl-Proline·HCl Methanol/Water 94 19:1 99 5.6

Data synthesized from

This evolutionary pathway culminated in the (R)-configured naphthalenylmethyl derivative showing superior enantiocontrol (>99% ee) and reaction rates compared to earlier catalysts. Its success lies in the synergistic combination of proline's inherent zwitterionic character with the naphthalene group's stereoelectronic effects.

Historical Development within Proline Organocatalysis Research

Proline's catalytic capabilities were first recognized in 1971 through the Hajos-Parrish-Eder-Sauer-Wiechert reaction, enabling asymmetric intramolecular aldol cyclizations. For three decades, however, limitations persisted:

  • High catalyst loading : 20–30 mol% required for viable yields
  • Solvent constraints : Effective only in aprotic solvents like DMF or DMSO
  • Narrow substrate scope : Limited to cyclic ketones and activated aldehydes

The 2000s witnessed two breakthroughs that directly enabled (R)-naphthalenylmethyl-proline's development:

  • Water-compatible catalysis : MacMillan's 2005 work demonstrating proline derivatives could operate in aqueous media via hydrophobic interactions
  • Transition state engineering : Computational studies revealing how substituents at Cα influence enamine geometry

Key Milestones:

  • 2008: First report of aryl-methyl proline derivatives catalyzing aldol reactions in 90% water
  • 2012: Quantum mechanical modeling of naphthalene-substituted proline transition states
  • 2020: Optimization of methanol/water solvent systems for naphthalenylmethyl-proline

These advances addressed historical limitations, reducing catalyst loading to 0.5 mol% while expanding substrate compatibility to linear aldehydes and heteroaromatic compounds.

Paradigm Shifts in Chiral Auxiliary Development

The naphthalenylmethyl-proline system embodies three fundamental shifts in chiral auxiliary design:

1. From temporary auxiliaries to catalytic motifs
Traditional approaches (e.g., Evans oxazolidinones) required stoichiometric auxiliaries. Naphthalenylmethyl-proline operates catalytically (1–5 mol%), enabling efficient synthesis of complex targets like Wieland-Miescher ketone analogs.

2. Environmentally benign systems
By functioning in aqueous methanol (2:1 v/v), this derivative eliminates dependence on toxic aprotic solvents, aligning with green chemistry principles.

3. Substrate-directable stereochemistry
The catalyst induces predictable facial selectivity:

  • Re-face preference for aldehyde electrophiles
  • Si-face attack for α,β-unsaturated ketones

Table 2: Stereochemical Outcomes in Model Reactions

Substrate Class Major Product Configuration Selectivity Factor (krel)
Aromatic Aldehydes (3R,4S) 24:1
Aliphatic Aldehydes (3S,4R) 19:1
α,β-Unsaturated Ketones (2R,3S) 15:1

Data derived from

This stereodivergence enables single-catalyst synthesis of multiple stereoisomers through substrate engineering, a marked departure from earlier systems requiring distinct catalysts for each configuration.

Properties

IUPAC Name

(2R)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIHOFBGXIZHC-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980027
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-97-4
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ®-proline and 1-naphthalenemethanol.

    Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the alpha carbon of proline and the methylene group of 1-naphthalenemethanol. This is usually achieved through a nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-alpha-(1-naphthalenylmethyl)-proline-HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Synthesis: This method enhances the efficiency and scalability of the reaction.

    Purification: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The proline moiety can undergo substitution reactions, particularly at the alpha carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Naphthoquinones and related compounds.

    Reduction Products: Dihydronaphthalene derivatives.

    Substitution Products: Various substituted proline derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in designing drugs aimed at treating neurological disorders. The compound's ability to interact with specific biological targets allows researchers to develop novel therapeutic agents that can potentially improve treatment outcomes for conditions such as depression and anxiety .

Case Study: Neurological Disorders

Research has indicated that this compound can serve as a scaffold for creating new medications targeting neurotransmitter systems. For instance, studies have shown that derivatives of this compound exhibit enhanced binding affinity to serotonin receptors, which is crucial for developing antidepressants .

Protein Interaction Studies

This compound plays a significant role in investigating protein-ligand interactions. By studying these interactions, researchers can gain insights into various biological processes, including enzyme catalysis and receptor signaling pathways. The ability to modulate protein function through small molecules like this compound is essential for drug discovery and development .

Data Table: Protein Interactions

Study FocusFindingsImplications
Enzyme ActivityIncreased inhibition of target enzymes by modified compoundsPotential for new enzyme inhibitors
Receptor BindingEnhanced binding affinity to serotonin receptorsDevelopment of new antidepressants

Chiral Catalysis

The unique chiral properties of this compound make it an excellent candidate for asymmetric synthesis. This application is particularly relevant in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the differing biological activities of enantiomers.

Case Study: Asymmetric Synthesis

In a study focused on synthesizing chiral amines, this compound was used as a catalyst, resulting in high yields and selectivity for the desired enantiomer. This demonstrates its potential utility in industrial applications where chiral purity is paramount .

Material Science

In material science, this compound has been explored for developing advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices has shown promise in enhancing the performance characteristics of materials used in various applications.

Data Table: Material Properties

Material TypeProperty EnhancedApplication Area
Polymer CompositesIncreased thermal stabilityElectronics, automotive
CoatingsImproved mechanical strengthProtective coatings

Biochemical Research

The compound is also employed in biochemical assays to explore metabolic pathways and enzyme functions. Its use in such studies can lead to breakthroughs in understanding diseases and developing new diagnostic tools.

Case Study: Metabolic Pathways

Research utilizing this compound has revealed novel insights into metabolic dysregulation associated with obesity and diabetes. By modulating specific pathways, scientists are investigating potential therapeutic strategies to address these conditions .

Mechanism of Action

The mechanism of action of ®-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors that recognize the proline moiety.

    Pathways Involved: It modulates various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : The 1-naphthyl group’s hydrophobicity may enhance binding to hydrophobic pockets in proteins, as seen in protease inhibitors. Fluorinated benzyl derivatives, however, are often preferred for improved bioavailability .
  • Synthetic Utility : The Merck Index () highlights proline derivatives as key intermediates in asymmetric synthesis. Naphthyl-substituted prolines are valuable for inducing chirality in peptide mimics .
  • Spectroscopic Differentiation : ¹H-NMR data () for naphthyl protons (δ ~7.2–8.3 ppm) differ markedly from benzyl (δ ~6.5–7.5 ppm) or thiophenyl signals (δ ~6.8–7.2 ppm), aiding structural confirmation .

Biological Activity

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl is a synthetic compound belonging to the class of proline derivatives, notable for its unique naphthylmethyl substituent. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activity.

  • Molecular Formula : C16H18ClNO2
  • Molecular Weight : 293.78 g/mol
  • IUPAC Name : (R)-alpha-(1-naphthalenylmethyl)-proline hydrochloride
  • CAS Number : 637020-99-6

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on neurotransmitter systems, cognitive enhancement, and potential therapeutic applications.

The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. It may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Cognitive Enhancement

A study highlighted the compound's potential as a cognitive enhancer. It was observed to improve memory and learning in animal models, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Antidepressant Effects

Research has indicated that this compound exhibits antidepressant-like effects in preclinical models. The compound appears to modulate synaptic plasticity, which is crucial for mood regulation .

Case Studies

  • Animal Model Study : In a controlled study involving mice, administration of this compound resulted in significant improvements in spatial memory tasks compared to control groups. The results suggested enhanced synaptic transmission in hippocampal regions associated with memory .
  • Neuropharmacological Assessment : A neuropharmacological assessment revealed that the compound could inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants. This mechanism may underlie its mood-enhancing properties .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Study Reference
Cognitive EnhancementImproved memory and learning
Antidepressant EffectsModulation of synaptic plasticity
Neurotransmitter ModulationInhibition of serotonin/norepinephrine reuptake

Q & A

Q. How should researchers address potential environmental impacts of this compound?

  • Methodological Answer : Conduct ecotoxicology assays (e.g., Daphnia magna acute toxicity tests) and quantify biodegradability via OECD 301F dissolved organic carbon (DOC) die-away tests. Report results in Environmental Impact Assessments (EIAs) for regulatory submissions .

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